

ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

Abstract

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK signaling pathway, **ONO-7579** induces cellular apoptosis and inhibits the growth of tumors harboring these genetic alterations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **ONO-7579**, based on publicly available data.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid tumors, making the TRK signaling pathway an attractive target for cancer therapy. **ONO-7579** was developed as a pan-TRK inhibitor to target these oncogenic drivers.

Mechanism of Action



ONO-7579 is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]

Preclinical Development In Vitro Studies

ONO-7579 has demonstrated potent antitumor activity in preclinical in vitro models. Key quantitative data from these studies are summarized in the table below.

Assay Type	Cell Line	Target	EC50	Reference
Phospho-TRKA Inhibition	KM12	Phosphorylated TRKA	17.6 ng/g	[6][7][8]

Note: Specific IC50 values for **ONO-7579** against individual TRKA, TRKB, and TRKC kinases from biochemical assays are not publicly available.

In Vivo Studies

The in vivo efficacy of **ONO-7579** was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.



Animal Model	Cell Line	Dosing	Key Findings	Reference
Murine Xenograft	KM12	0.06-0.60 mg/kg, QD	ONO-7579 exhibited a "switch-like" relationship between the inhibition of phosphorylated TRKA and antitumor effect, with significant tumor reduction at >91.5% pTRKA inhibition.	[7]

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine xenograft data. The plasma concentration of **ONO-7579** was described by an oral one-compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma concentrations.[7] The relationship between tumor **ONO-7579** concentration and pTRKA inhibition was described by a direct Emax model.[7]

Clinical Development

A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (**ONO-7579**-01, NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of **ONO-7579** in patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]

The study consisted of two parts:

 Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended clinical dose (RCD) of ONO-7579.[9]

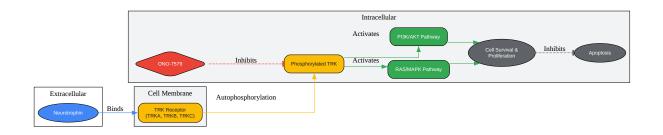


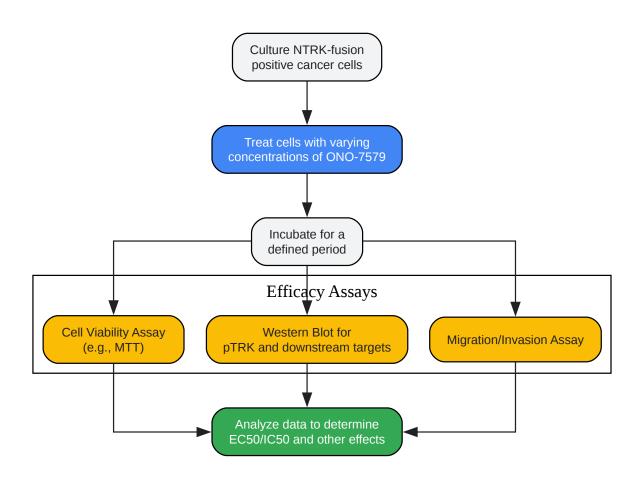
 Part B (Expansion): To evaluate the safety and efficacy of ONO-7579 at the MTD/RCD in patients with NTRK fusion-positive tumors.[9]

The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons for the termination have not been publicly disclosed.

Signaling Pathways and Experimental Workflows ONO-7579 Mechanism of Action and Downstream Signaling







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- To cite this document: BenchChem. [ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819360#discovery-and-development-of-ono-7579]

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